molecular formula C14H11FN2OS B1252642 Flutemetamol F-18 CAS No. 765922-62-1

Flutemetamol F-18

カタログ番号 B1252642
CAS番号: 765922-62-1
分子量: 273.32 g/mol
InChIキー: VVECGOCJFKTUAX-HUYCHCPVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Flutemetamol F 18 is a radiopharmaceutical containing flutemetamol, a thioflavin derivative of Pittsburgh compound B (PiB) labeled with the radioisotope fluorine F18 that can be used to detect beta-amyloid deposition upon positron emission tomography (PET). After intravenous administration of flutemetamol F 18, the flutemetamol moiety selectively accumulates in and binds to cerebral fibrillar amyloid-beta in the brain. The fluorine F18 radioisotope moiety is detected using PET, which allows imaging and quantification of amyloid-beta density. Amyloid plaque deposition is linked to cognitive decline, including Alzheimer's disease, and may be linked to chemotherapy-induced cognitive impairment (CICI).
Flutemetamol ((18)F) is a member of the class of benzothiazoles that is 1,3-benzothiazole substituted by 3-((18)F)fluoro-4-(methylamino)phenyl and hydroxy groups at positions 3 and 6 respectively. A positron emission tomography imaging ligand for the detection of amyloid aggregation associated with Alzheimer disease. It has a role as a radioactive imaging agent. It is a (18)F radiopharmaceutical, a member of benzothiazoles, an aromatic amine and a secondary amino compound.
Flutemetamol (18F) is a PET scanning radiopharmaceutical containing the radionuclide fluorine-18. It is indicated for Positron Emission Tomography (PET) imaging of the brain to estimate β amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD) or other causes of cognitive decline.

科学的研究の応用

1. Alzheimer's Disease and Mild Cognitive Impairment Detection

Flutemetamol F-18, used in PET imaging, has been instrumental in detecting Alzheimer's disease and mild cognitive impairment. It is effective in identifying amyloid plaque density, a key marker in Alzheimer's pathology (Vandenberghe et al., 2013). Additionally, its application in machine learning algorithms can classify amyloid scans with high accuracy, supporting its use in early diagnosis and management of these conditions (Yan et al., 2019).

2. Research in Animal Models of Alzheimer’s Disease

Flutemetamol F-18 has been applied in research involving animal models of Alzheimer's disease, such as APP23, Tg2576, and APPswe-PS1dE9 mice. It helps in understanding the progression and characteristics of amyloid deposition in these models, offering insights into the disease mechanisms and potential treatment strategies (Snellman et al., 2014).

3. Correlation with Cerebrospinal Fluid Biomarkers

Studies have explored the association between Flutemetamol F-18 uptake and cerebrospinal fluid biomarkers in Alzheimer's disease. This includes investigating regional 18F-Flutemetamol uptake in relation to CSF Aβ42 concentrations, providing a more comprehensive understanding of the disease and its biomarkers (Kalheim et al., 2018).

4. Impact on Diagnosis and Treatment Management

Flutemetamol F-18 PET imaging significantly impacts the diagnosis and treatment management of memory clinic patients with unclear diagnoses. It aids in the differentiation of Alzheimer’s disease from other cognitive impairments and influences the choice of treatments (Leuzy et al., 2019).

5. Pharmacokinetics in Preclinical Models

Research on the pharmacokinetics of Flutemetamol F-18 in preclinical models like rodents has been fundamental in understanding its biodistribution, metabolism, and suitability as a PET tracer for imaging β-amyloid deposition, an essential step in validating its use in clinical settings (Snellman et al., 2012).

6. Clinical Safety and Biodistribution

The safety, biodistribution, and internal radiation dosimetry of Flutemetamol F-18 have been thoroughly investigated, demonstrating its general tolerability and providing crucial data for its clinical application. These studies also compare biodistribution profiles between different populations, like Japanese and Caucasian cohorts (Senda et al., 2015).

7. Cortical Biopsy Histopathology Correlation

Flutemetamol F-18 PET amyloid imaging has been correlated with cortical biopsy histopathology, demonstrating its accuracy in detecting amyloid-β in vivo. This correlation is vital for its application in diagnosing Alzheimer’s disease and understanding its pathophysiology (Wolk et al., 2012).

特性

CAS番号

765922-62-1

分子式

C14H11FN2OS

分子量

273.32 g/mol

IUPAC名

2-[3-(18F)fluoranyl-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol

InChI

InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3/i15-1

InChIキー

VVECGOCJFKTUAX-HUYCHCPVSA-N

異性体SMILES

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)[18F]

SMILES

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F

正規SMILES

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F

その他のCAS番号

765922-62-1

同義語

(18F)flutemetamol
flutemetamol
flutemetamol F-18
Vizamyl

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flutemetamol F-18
Reactant of Route 2
Reactant of Route 2
Flutemetamol F-18
Reactant of Route 3
Reactant of Route 3
Flutemetamol F-18
Reactant of Route 4
Flutemetamol F-18
Reactant of Route 5
Flutemetamol F-18
Reactant of Route 6
Flutemetamol F-18

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。